molecular formula C11H20N2O2 B1498158 (S)-Methyl 1-(piperidin-4-YL)pyrrolidine-2-carboxylate CAS No. 726185-38-2

(S)-Methyl 1-(piperidin-4-YL)pyrrolidine-2-carboxylate

Cat. No.: B1498158
CAS No.: 726185-38-2
M. Wt: 212.29 g/mol
InChI Key: NGBZRZOOOZZVOC-UHFFFAOYSA-N
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Description

(S)-Methyl 1-(piperidin-4-yl)pyrrolidine-2-carboxylate is a chiral ester featuring a pyrrolidine ring fused with a piperidin-4-yl substituent. The (S)-configuration at the pyrrolidine-2-carboxylate moiety defines its stereochemical identity, which is critical for its interactions in biological systems or crystallization behavior.

Properties

IUPAC Name

methyl 1-piperidin-4-ylpyrrolidine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O2/c1-15-11(14)10-3-2-8-13(10)9-4-6-12-7-5-9/h9-10,12H,2-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGBZRZOOOZZVOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCCN1C2CCNCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60672560
Record name Methyl 1-piperidin-4-ylprolinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60672560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

726185-38-2
Record name Methyl 1-piperidin-4-ylprolinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60672560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactions Analysis

Hydrolysis of the Methyl Ester

The methyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is pivotal for converting the prodrug form into its active metabolite.

Typical Reaction Conditions :

Reagent SystemTemperatureTimeProductYield
1M HCl (aqueous)80°C6 h(S)-1-(piperidin-4-yl)pyrrolidine-2-carboxylic acid85%
0.5M NaOH (ethanol)60°C4 h(S)-1-(piperidin-4-yl)pyrrolidine-2-carboxylic acid92%

The ester’s hydrolysis follows nucleophilic acyl substitution, with the base-mediated pathway generally achieving higher yields due to reduced side reactions .

Reactivity of the Piperidine Nitrogen

The secondary amine in the piperidine ring participates in alkylation and acylation reactions, enabling structural diversification:

Key Reactions:

  • Alkylation : Reacts with alkyl halides (e.g., methyl iodide) to form quaternary ammonium salts.
    Example :

     S Methyl ester+CH3IN Methyl S piperidinium iodide(65% yield)[4]\text{ S Methyl ester}+\text{CH}_3\text{I}\rightarrow \text{N Methyl S piperidinium iodide}\quad (65\%\text{ yield})[4]
  • Acylation : Forms amides with acyl chlorides (e.g., benzoyl chloride).
    Example :

     S Methyl ester+PhCOClN Benzoyl S derivative(78% yield)[4]\text{ S Methyl ester}+\text{PhCOCl}\rightarrow \text{N Benzoyl S derivative}\quad (78\%\text{ yield})[4]

These modifications enhance binding affinity to biological targets, as seen in CARM1 inhibitor optimizations .

Participation in Mannich Reactions

The pyrrolidine nitrogen facilitates Mannich reactions, forming β-amino carbonyl derivatives. This is critical for constructing spirocyclic frameworks observed in bioactive molecules .

Mechanism :

  • Formation of an iminium ion intermediate.

  • Nucleophilic attack by enolates or enamines.

  • Lactamization to yield spiro-oxindole β-lactams .

Example Application :

 S Methyl ester+Aryl acetic acidHBTM catalystSpiro oxindole lactam(73% yield)[3]\text{ S Methyl ester}+\text{Aryl acetic acid}\xrightarrow{\text{HBTM catalyst}}\text{Spiro oxindole lactam}\quad (73\%\text{ yield})[3]

Structural Modifications via Linker Conjugation

The piperidine nitrogen’s flexibility allows conjugation with aromatic or aliphatic linkers to optimize pharmacokinetic properties:

Linker TypeReaction PartnerProduct Activity (IC₅₀)Key Application
Benzamide2-Chlorophenylacetamide35 nM Anti-pyroptotic agents
Phenylpropanamide3-Phenylpropanamide28 nM CARM1 degraders
AcetamideAcetyl chloride42 nM Kinase inhibitors

Rigid linkers (e.g., piperidine rings) improve target engagement compared to flexible alkyl chains .

Comparison with Analogous Compounds

The stereochemistry and ring systems critically influence reactivity:

CompoundKey Reaction DifferencesBioactivity Impact
(R)-Methyl enantiomerSlower ester hydrolysis kineticsReduced kinase inhibition
N-(Piperidin-4-yl)propanamideNo Mannich reactivity (lacks pyrrolidine nitrogen)Weaker anti-proliferative effect
1-(Piperidin-4-yl)ethanoneLimited acylation (steric hindrance)Lower CARM1 binding

The (S)-enantiomer’s stereoelectronic profile enhances both reaction efficiency and biological specificity .

Scientific Research Applications

(S)-Methyl 1-(piperidin-4-YL)pyrrolidine-2-carboxylate: has several scientific research applications:

  • Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

  • Biology: The compound can be used in biological studies to understand the interaction of piperidines and pyrrolidines with biological targets.

  • Industry: The compound is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism by which (S)-Methyl 1-(piperidin-4-YL)pyrrolidine-2-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism depends on the specific application and the biological system in which it is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2.1. Structural Features

The compound’s core structure can be compared to derivatives synthesized in , which include pyrrolidine-2-carboxylate esters with benzenesulfonyl or pyridinyl substituents. Key structural variations include:

  • Substituent Position and Type: The target compound has a piperidin-4-yl group directly attached to the pyrrolidine nitrogen, whereas compounds like 7c () feature a 4-aminopropionamido-substituted benzenesulfonyl group.
  • Stereochemistry : The (S)-configuration of the target compound contrasts with derivatives like 13a (), which may adopt different stereochemical arrangements (e.g., (2R) or (2S) in the pyrrolidine ring), influencing chiral recognition in biological targets .
  • Functional Groups : The absence of sulfonamide groups in the target compound distinguishes it from derivatives such as Methyl 1-[(3R,4R)-4-(4-methylphenylsulfonamido)piperidin-3-yl]-pyrrolidine-2-(S)-carboxylate (), where sulfonamido groups enhance hydrogen-bonding capacity and solubility .
2.2. Physical Properties
  • However, analogs like 7c (155.1–158.3 °C) and 13a (163.4–165.3 °C) () suggest that substituents such as sulfonamides or aromatic rings increase melting points due to enhanced intermolecular interactions (e.g., hydrogen bonding, π-stacking) .

Biological Activity

(S)-Methyl 1-(piperidin-4-YL)pyrrolidine-2-carboxylate is a compound of significant interest in medicinal chemistry due to its structural characteristics and potential biological activities. This article provides a comprehensive overview of its biological activity, focusing on research findings, mechanisms of action, and comparative studies with related compounds.

Chemical Structure and Properties

This compound is characterized by the presence of both piperidine and pyrrolidine rings, which are known to enhance the pharmacological properties of compounds. The molecular formula is C11H22Cl2N2O2C_{11}H_{22}Cl_2N_2O_2 with a molecular weight of 285.21 g/mol. Its IUPAC name is methyl (2R)-1-piperidin-4-ylpyrrolidine-2-carboxylate, and it exists as a dihydrochloride salt .

The biological activity of this compound primarily involves its interaction with various enzymes and receptors. The compound has shown potential in modulating the activity of specific targets within biological systems, which can lead to therapeutic effects in various disease models .

Case Studies and Research Findings

  • Antimicrobial Activity : Recent studies have demonstrated that derivatives containing piperidine and pyrrolidine structures exhibit significant antimicrobial properties. For instance, compounds similar to this compound have been tested against Gram-positive bacteria, showing promising Minimum Inhibitory Concentration (MIC) values .
  • Enzyme Inhibition : A study highlighted the compound's role as an inhibitor of specific enzymes involved in bacterial DNA replication. The introduction of substituents at various positions on the piperidine ring has been shown to enhance inhibitory potency significantly. For example, modifications that introduced aromatic groups at specific positions resulted in compounds with IC50 values as low as 5.9 μmol/L, indicating strong enzyme inhibition .
  • Chiral Center Influence : The presence of a chiral center in this compound is crucial for its biological activity. Research indicates that chirality can influence the binding affinity and specificity towards biological targets, leading to enhanced efficacy compared to achiral counterparts .

Comparative Analysis with Related Compounds

A comparison table below summarizes the biological activities of this compound with other related compounds:

Compound NameStructure FeaturesBiological ActivityMIC/IC50 Values
This compoundPiperidine & Pyrrolidine ringsAntimicrobial, Enzyme InhibitionMIC: <10 μg/mL
PiperinePiperidine ringAntimicrobialMIC: 15 μg/mL
PrucalopridePiperidine ringGastrointestinal MotilityIC50: 8 μmol/L
Pyrrolidine DerivativesPyrrolidine ringAntibacterialMIC: 3.125 μg/mL

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-Methyl 1-(piperidin-4-YL)pyrrolidine-2-carboxylate
Reactant of Route 2
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(S)-Methyl 1-(piperidin-4-YL)pyrrolidine-2-carboxylate

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